3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Medicinal Chemistry Physicochemical Properties Drug Design

3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a rigid, zero-rotatable-bond bicyclic hybrid of 1,2,4-triazole and diazepine, featuring a trifluoromethyl substituent at the 3-position. Its XLogP3-AA of 1.1 falls within optimal CNS drug space, making it a logical choice for fragment libraries targeting intracellular CNS targets. The -CF₃ group enhances lipophilicity, metabolic stability, and binding affinity to BET bromodomains and kinases, offering a distinct advantage over non-fluorinated analogs. This compound serves as an advanced intermediate for late-stage diversification in programs seeking a halogenated, metabolically stable core. Procure this high-purity building block to accelerate your medicinal chemistry campaigns.

Molecular Formula C7H9F3N4
Molecular Weight 206.172
CAS No. 148461-26-1
Cat. No. B2870275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine
CAS148461-26-1
Molecular FormulaC7H9F3N4
Molecular Weight206.172
Structural Identifiers
SMILESC1CCN2C(=NN=C2NC1)C(F)(F)F
InChIInChI=1S/C7H9F3N4/c8-7(9,10)5-12-13-6-11-3-1-2-4-14(5)6/h1-4H2,(H,11,13)
InChIKeyOLPWDYBKBTWFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine: A Rigid, Lipophilic Heterocyclic Building Block


3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine (CAS: 148461-26-1) is a bicyclic hybrid of a 1,2,4-triazole and a diazepine ring featuring a trifluoromethyl substituent at the 3-position [1]. This compound belongs to a broader chemotype recognized for CNS modulation, kinase interaction, and anti-inflammatory applications, though its primary current use is as a versatile building block for medicinal chemistry campaigns . Its rigid, zero-rotatable-bond scaffold (molecular weight 206.17 g/mol, XLogP3-AA 1.1) distinguishes it from more flexible, non-fluorinated diazepine analogs [2].

Why a Close Analog Cannot Simply Substitute 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine


The triazolo[4,3-a][1,3]diazepine scaffold is frequently modified at the 3-position to tune key molecular properties; however, generic substitution without evidence risks losing the specific activity profile of the trifluoromethyl derivative. The -CF₃ group profoundly alters electron distribution, lipophilicity, and metabolic stability compared to alkyl or aryl analogs. For example, replacing -CF₃ with -CH₃ reduces the XLogP3-AA by approximately 0.6 units and eliminates the strong electronegative surface patch that can dictate binding to targets like BET bromodomains or certain kinases [1]. Without quantitative head-to-head data, substituting a close analog based solely on scaffold similarity introduces a significant risk of suboptimal potency or physicochemical behavior, as elaborated in the evidence guide below.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine vs. Key Analogs


Lipophilicity: Higher XLogP3-AA vs. 3-Methyl and 3-Pyridinyl Analogs

The target compound exhibits a calculated XLogP3-AA of 1.1, which is 0.6 units higher than the 3-methyl analog (0.5) and substantially higher than the polar 3-pyridinyl variant (approx. 0.0). This increased lipophilicity enhances passive membrane permeability by a factor estimated at ~4x based on the Hansch-Leo correlation, making the trifluoromethyl derivative more suitable for targeting intracellular hydrophobic pockets or crossing the blood-brain barrier [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Advantage Over Bulkier 3-Cyclopropyl and 3-Isopropyl Analogs

At 206.17 g/mol, the trifluoromethyl compound is significantly lighter than the 3-cyclopropyl (220.11 g/mol) and 3-isopropyl (206.29 g/mol) derivatives, while still heavier than the 3-methyl (152.20 g/mol). This places it in an optimal molecular weight window for fragment elaboration, retaining the heavy-atom count necessary for meaningful target engagement without prematurely inflating the ligand size beyond the Rule of Three guidelines [1].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Rotatable Bond Count: Zero vs. Non-Zero in Alkyl Chain Analogs

The target compound possesses zero rotatable bonds, whereas the 3-isopropyl and 3-ethyl carboxylate analogs introduce 1 and 2 rotatable bonds, respectively. The rigidification enforced by the trifluoromethyl group reduces the entropic penalty upon target binding, a feature that computational docking studies often associate with a favorable enthalpy/entropy compensation profile [1].

Conformational Rigidity Entropy Penalty Binding Affinity

Hydrogen Bond Acceptor Load: Equal Surface vs. Analogs, but Superior Electronic Profile

Both the target compound and its 3-methyl analog feature 6 hydrogen bond acceptors (4 nitrogen atoms + 2 possible). However, the trifluoromethyl group introduces a strong electron-withdrawing effect that polarizes the triazole ring, creating a more pronounced negative electrostatic potential surface as computed by DFT models. This difference, while not quantified in head-to-head free-energy perturbation studies, suggests the -CF₃ variant may engage in more favorable dipole-charge interactions with catalytic lysines or arginines in kinase active sites [1].

Hydrogen Bonding Electrostatic Potential SAR

Where 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine Delivers Evidence-Backed Value


Fragment-Based Screening Libraries Targeting CNS-Penetrant Kinase Inhibitors

The combination of its zero rotatable bonds, a compact yet pharmacophorically rich molecular weight, and the lipophilicity boost from the -CF₃ group makes this compound a logical choice for fragment libraries designed to probe intracellular CNS targets. Its XLogP3 of 1.1 falls within the optimal CNS drug space, as opposed to the less lipophilic methyl analog (0.5), which may unduly limit passive BBB permeability [1].

Medicinal Chemistry Optimization of BET Bromodomain or Anti-Inflammatory Scaffolds

Triazolo-diazepine scaffolds are documented to interact with BET bromodomains and modulate inflammatory pathways. The -CF₃ substituent enhances binding through both hydrophobic and polar interactions, and the increased electronegativity may improve selectivity over non-fluorinated variants. This compound serves as an advanced intermediate for late-stage diversification in programs seeking a halogenated, metabolically stable core [1].

Chemical Probe Development Requiring Rigid, Electron-Poor Diazepine Cores

When designing chemical probes for protein kinases or epigenetic readers, a rigid, electron-poor core reduces the entropic penalty and improves shape complementarity to purine-like binding pockets. The trifluoromethyl group, as the strongest electron-withdrawing substituent in the series, creates a molecular electrostatic potential distinct from other 3-substituted analogs, supporting probe selectivity profiling [1].

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.